Egfr/csc-IN-1
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Overview
Description
Egfr/csc-IN-1 is a dual inhibitor targeting both the epidermal growth factor receptor (EGFR) and cancer stem cells (CSC). It has shown potential applications in the research of triple-negative breast cancer due to its ability to inhibit EGFR with an IC50 value of 10.52 nM .
Preparation Methods
The synthesis of Egfr/csc-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Egfr/csc-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Egfr/csc-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR and CSC. In biology, it helps in understanding the role of EGFR and CSC in cancer progression. In medicine, it is being explored as a potential therapeutic agent for triple-negative breast cancer. In industry, it may be used in the development of new cancer treatments .
Mechanism of Action
Egfr/csc-IN-1 exerts its effects by inhibiting the tyrosine kinase activity of EGFR, which is crucial for cell proliferation, survival, and angiogenesis. By targeting EGFR and CSC, it disrupts the signaling pathways involved in cancer cell growth and maintenance. The molecular targets and pathways involved include the MEK-ERK and AKT-PI3K signaling pathways .
Comparison with Similar Compounds
Egfr/csc-IN-1 is unique due to its dual inhibition of both EGFR and CSC. Similar compounds include JBJ-125, which targets mutant EGFR, and other EGFR inhibitors like gefitinib and lapatinib. These compounds also inhibit EGFR but may not have the same dual inhibitory effect on CSC .
Properties
Molecular Formula |
C54H54Cl2FN7O7S2 |
---|---|
Molecular Weight |
1067.1 g/mol |
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methyl-(2-methylsulfonylethyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C54H54Cl2FN7O7S2/c1-73(67,68)29-27-63(52(65)18-19-53(66)69-28-26-62-24-22-61(23-25-62)20-5-21-64-46-8-2-3-9-50(46)72-51-17-11-39(55)32-47(51)64)34-42-13-16-48(71-42)38-10-14-45-43(31-38)54(59-36-58-45)60-41-12-15-49(44(56)33-41)70-35-37-6-4-7-40(57)30-37/h2-4,6-17,30-33,36H,5,18-29,34-35H2,1H3,(H,58,59,60) |
InChI Key |
OVNXJZUYPUTQOA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)C(=O)CCC(=O)OCCN6CCN(CC6)CCCN7C8=CC=CC=C8SC9=C7C=C(C=C9)Cl |
Origin of Product |
United States |
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